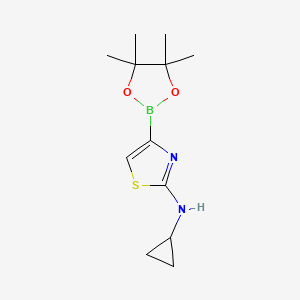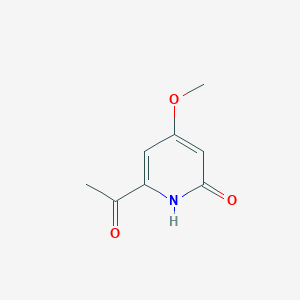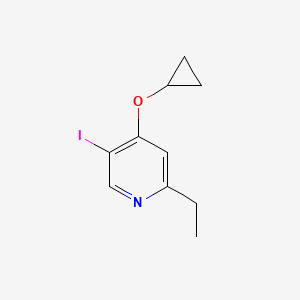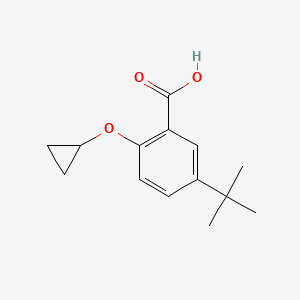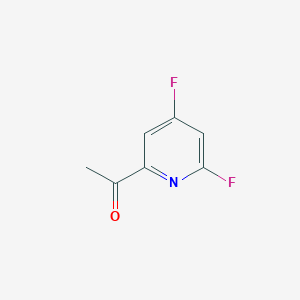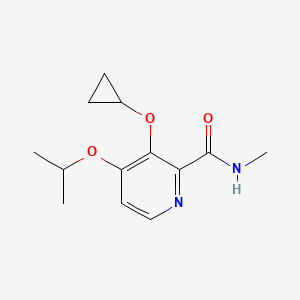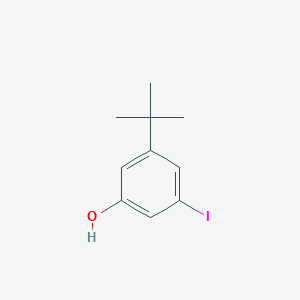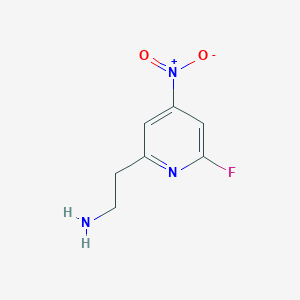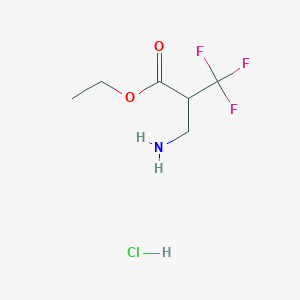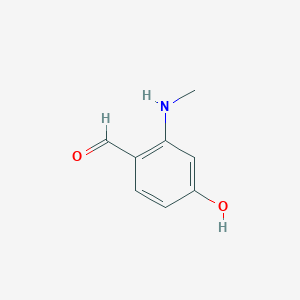
4-Hydroxy-2-(methylamino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methylamino)benzaldehyde typically involves the introduction of the hydroxyl and methylamino groups onto the benzaldehyde structure. One common method is the reaction of 2-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions are key factors in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield 4-Hydroxy-2-(methylamino)benzoic acid, while reduction can produce 4-Hydroxy-2-(methylamino)benzyl alcohol .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(methylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and functional coatings.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biological pathways. These interactions can lead to changes in enzyme activity, gene expression, or cellular signaling, depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the methylamino group, making it less versatile in certain reactions.
4-Hydroxybenzaldehyde:
2-Methylaminobenzaldehyde: Lacks the hydroxyl group, limiting its hydrogen bonding capabilities.
Uniqueness
4-Hydroxy-2-(methylamino)benzaldehyde is unique due to the presence of both hydroxyl and methylamino groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
4-hydroxy-2-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-8-4-7(11)3-2-6(8)5-10/h2-5,9,11H,1H3 |
InChI-Schlüssel |
OHCONGRUYMQKRT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


